SB-332235

Beschreibung

Eigenschaften

IUPAC Name |

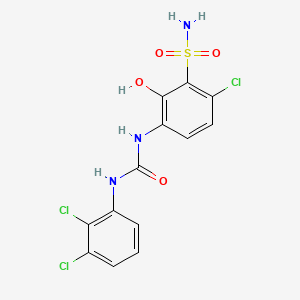

1-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-3-(2,3-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Cl3N3O4S/c14-6-2-1-3-8(10(6)16)18-13(21)19-9-5-4-7(15)12(11(9)20)24(17,22)23/h1-5,20H,(H2,17,22,23)(H2,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLRWOHEKQGKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Cl3N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

276702-15-9 | |

| Record name | SB-332235 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0276702159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SB-332235 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HLP8UVL8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SB-332235 on CXCR2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The C-X-C motif chemokine receptor 2 (CXCR2) is a G protein-coupled receptor (GPCR) that plays a pivotal role in inflammatory responses, primarily by mediating the recruitment of neutrophils to sites of inflammation.[1][2] Its activation by ligands, most notably Interleukin-8 (CXCL8), triggers a cascade of intracellular signaling events crucial for leukocyte migration and activation.[2] Consequently, CXCR2 has emerged as a significant therapeutic target for a wide range of inflammatory diseases.[3] SB-332235 is a potent, selective, and orally active nonpeptide antagonist of the CXCR2 receptor.[4][5][6] This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding characteristics, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization.

The CXCR2 Receptor and Its Signaling Cascade

CXCR2 is a class A GPCR predominantly expressed on the surface of neutrophils, as well as on other immune cells like monocytes and mast cells.[2] In humans, its primary activating ligand is CXCL8, although it can also be activated by other ELR+ CXC chemokines such as CXCL1, CXCL5, and CXCL6.[7][8]

Upon ligand binding, CXCR2 undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, specifically of the Gαi family.[9] This interaction is sensitive to pertussis toxin, confirming the involvement of Gαi.[9] The activation sequence proceeds as follows:

-

G Protein Dissociation: The activated Gαi subunit dissociates from the Gβγ dimer.[2][9]

-

Downstream Effectors: Both the Gαi and Gβγ subunits activate distinct downstream signaling pathways.

-

Second Messenger Generation:

-

PLC-β Activation: Leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).[7][9]

-

PI3K Activation: Initiates the PI3K/Akt signaling cascade, which is crucial for cell survival and migration.[7][9]

-

-

MAPK Pathway Activation: CXCR2 activation also leads to the stimulation of the Ras/Raf/MEK/ERK (MAPK) pathway, which is involved in cell proliferation and motility.[7][9]

-

Receptor Desensitization and Internalization: Following activation, the CXCR2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which uncouple the receptor from G proteins (desensitization) and mediate its internalization via clathrin-coated pits.[2][8]

The culmination of these signaling events is a robust chemotactic response, directing neutrophils to migrate along a chemokine gradient towards the site of inflammation.[1]

This compound: A Selective CXCR2 Antagonist

This compound is a small molecule, nonpeptide compound identified as a potent and highly selective antagonist of the CXCR2 receptor.[4] Its mechanism of action is centered on the direct inhibition of ligand-mediated receptor activation and subsequent downstream signaling.

Binding and Functional Inhibition

This compound acts as a competitive antagonist, preventing the binding of CXCL8 and other cognate chemokines to the CXCR2 receptor.[6][10] This inhibitory action has been quantified in several key functional assays:

-

Inhibition of Ligand Binding: this compound potently inhibits the binding of human CXCL8 to the rabbit CXCR2 receptor.[7]

-

Inhibition of Calcium Mobilization: It effectively blocks CXCL8-induced calcium mobilization, a direct consequence of PLC-β activation.[6][7]

-

Inhibition of Chemotaxis: this compound is a powerful inhibitor of CXCL8-induced neutrophil chemotaxis, demonstrating its ability to disrupt the primary physiological function of CXCR2 activation.[7]

The selectivity of this compound is a key characteristic. It displays a significantly higher affinity for CXCR2 compared to the closely related CXCR1 receptor, to which CXCL8 also binds.[4][5]

In Vivo Anti-Inflammatory Effects

The antagonistic properties of this compound observed in vitro translate to significant anti-inflammatory efficacy in various preclinical models. Administration of this compound has been shown to:

-

Reduce the number of total leukocytes, particularly neutrophils and monocytes, in synovial fluid in rabbit models of acute and chronic arthritis.[4]

-

Decrease the levels of pro-inflammatory mediators such as PGE2, LTB4, LTC4, and IL-8 in the synovial fluid of arthritic rabbits.[4][11]

-

Exhibit neuroprotective effects by suppressing microglial activation and the NLRP3 inflammasome signaling cascade in animal models of traumatic brain injury and Alzheimer's disease.[10][12][13]

Quantitative Data Presentation

The potency and selectivity of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Assay | Target | Ligand | IC50 Value (nM) | Reference |

| Calcium Mobilization | Human CXCR2 | Human CXCL8 | 7.7 | [4][5][6][14] |

| Calcium Mobilization | Human CXCR1 | Human CXCL8 | 2200 | [7] |

| Ligand Binding | Rabbit CXCR2 | Human CXCL8 | 40.5 | [7] |

| Chemotaxis | Rabbit Neutrophils | Human CXCL8 | 0.75 | [7] |

Table 1: Potency of this compound in Functional Assays

| Receptor | IC50 (nM) | Selectivity (Fold) | Reference |

| Human CXCR2 | 7.7 | - | [4][5] |

| Human CXCR1 | ~2200 | ~285 | [4][5][7] |

Table 2: Selectivity of this compound for CXCR2 over CXCR1

Key Experimental Protocols

The characterization of this compound relies on standardized in vitro assays. Detailed methodologies for these key experiments are provided below.

Radioligand Competition Binding Assay

Objective: To determine the affinity of this compound for the CXCR2 receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture a cell line stably expressing the human or rabbit CXCR2 receptor (e.g., HEK293 or CHO cells).

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce homogenizer.

-

Centrifuge the homogenate at low speed (e.g., 500 x g for 10 min at 4°C) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet with a binding buffer and resuspend to a final protein concentration of 1-2 mg/mL. Store at -80°C.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membranes (10-20 µg protein/well), a fixed concentration of radiolabeled CXCL8 (e.g., [125I]CXCL8, typically at or below its Kd value), and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).

-

For total binding, omit the competitor (this compound).

-

For non-specific binding, add a high concentration of unlabeled CXCL8 (e.g., 1 µM).

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through a GF/C glass fiber filter plate, pre-soaked in a blocking agent like polyethyleneimine, to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Allow the filters to dry, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calcium Mobilization Assay

Objective: To measure the ability of this compound to inhibit CXCL8-induced intracellular calcium release.

Methodology:

-

Cell Preparation:

-

Plate CXCR2-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

-

Wash the cells with a Hanks' Balanced Salt Solution (HBSS) or similar buffer containing probenecid (to prevent dye leakage).

-

-

Dye Loading:

-

Load the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM or Fluo-4 AM (e.g., 2-5 µM), in the buffer for 45-60 minutes at 37°C in the dark.

-

Wash the cells gently two to three times with the buffer to remove extracellular dye.

-

-

Inhibition and Stimulation:

-

Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Establish a baseline fluorescence reading for 10-20 seconds.

-

Add a fixed concentration of CXCL8 (typically an EC80 concentration) to all wells simultaneously using the instrument's integrated fluidics.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response elicited by CXCL8 in the absence of the antagonist.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the curve to determine the IC50 value.

-

Neutrophil Chemotaxis Assay

Objective: To assess the ability of this compound to block the directed migration of neutrophils towards a CXCL8 gradient.

Methodology:

-

Neutrophil Isolation:

-

Isolate primary human or rabbit neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque followed by dextran sedimentation).

-

Lyse any remaining red blood cells with a hypotonic solution.

-

Resuspend the purified neutrophils in a suitable assay medium (e.g., RPMI with 0.1% BSA) to a concentration of 1-2 x 10^6 cells/mL.

-

-

Assay Setup (Boyden Chamber/Transwell):

-

Use a 96-well chemotaxis plate with a porous polycarbonate membrane (e.g., 3-5 µm pore size) separating the upper and lower chambers.

-

In the lower wells, add the assay medium containing CXCL8 (at a chemoattractant concentration, e.g., 10 nM) with or without various concentrations of this compound. Include a negative control (medium alone) and a positive control (CXCL8 alone).

-

Carefully place the membrane over the lower wells.

-

-

Cell Migration:

-

Add the neutrophil suspension (50-100 µL) to the top of the membrane in the upper chamber.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.

-

-

Quantification of Migration:

-

After incubation, carefully remove the upper chamber and wipe away the non-migrated cells from the top surface of the membrane.

-

Fix and stain the migrated cells on the bottom surface of the membrane (e.g., with Diff-Quik or a fluorescent dye like Calcein AM).

-

Count the number of migrated cells in several high-power fields for each well using a microscope. Alternatively, lyse the migrated cells and quantify them using a fluorescent or colorimetric assay.

-

-

Data Analysis:

-

Calculate the percentage of chemotaxis relative to the positive control (CXCL8 alone).

-

Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

-

Visualizations: Pathways and Workflows

CXCR2 Signaling Pathway and this compound Inhibition

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Chemotaxis Assay

Caption: Generalized workflow for an in vitro neutrophil chemotaxis assay.

References

- 1. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 2. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule antagonists of the CXCR2 and CXCR1 chemokine receptors as therapeutic agents for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. xcessbio.com [xcessbio.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. Role of the CXCL8-CXCR1/2 Axis in Cancer and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The chemokines CXCL8 and CXCL12: molecular and functional properties, role in disease and efforts towards pharmacological intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. axonmedchem.com [axonmedchem.com]

- 12. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound is an Orally Active CXCR2 Antagonist | MedChemExpress [medchemexpress.eu]

The CXCR2 Antagonist SB-332235: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-332235 is a potent and selective, non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). Possessing oral activity, it has demonstrated significant efficacy in preclinical models of inflammation and oncology. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols from seminal studies are presented, alongside a summary of its quantitative effects on cellular and in vivo models. Furthermore, this document elucidates the critical signaling pathways modulated by this compound through detailed diagrams, offering a valuable resource for researchers investigating CXCR2-mediated pathologies.

Chemical Structure and Properties

This compound, with the chemical formula C13H10Cl3N3O4S, is a urea derivative.[1] Its structure is characterized by a dichlorophenyl urea moiety linked to a chloro-hydroxyphenyl sulfonamide.

-

IUPAC Name: 3-(4-chloro-2-hydroxy-3-sulfamoylphenyl)-1-(2,3-dichlorophenyl)urea[1]

-

CAS Number: 276702-15-9[1]

-

Molecular Weight: 410.66 g/mol [1]

-

SMILES String: NS(=O)(=O)C1=C(O)C(=CC=C1Cl)NC(=O)NC1=CC=CC(Cl)=C1Cl[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C13H10Cl3N3O4S | [1] |

| Molecular Weight | 410.66 | [1] |

| Appearance | Solid Powder | [1] |

| Purity | ≥98% | [1] |

| Solubility | Soluble in DMSO | [2] |

Mechanism of Action

This compound functions as a selective antagonist of CXCR2, a G protein-coupled receptor (GPCR) predominantly expressed on neutrophils.[3] CXCR2 is activated by several ELR+ CXC chemokines, most notably Interleukin-8 (IL-8 or CXCL8), and growth-related oncogene-α (GROα or CXCL1).[3][4] By binding to CXCR2, this compound allosterically inhibits the binding of these chemokines, thereby preventing downstream signaling cascades that lead to neutrophil chemotaxis, activation, and degranulation.[5]

The selectivity of this compound for CXCR2 over the closely related CXCR1 is a key feature, with a reported 285-fold greater affinity for CXCR2.[4] This selectivity is crucial for dissecting the specific roles of these receptors in various inflammatory and disease processes.

Signaling Pathways

The antagonism of CXCR2 by this compound disrupts key inflammatory signaling pathways. The binding of chemokines like CXCL1 and CXCL8 to CXCR2 typically initiates a cascade involving G-protein activation, leading to downstream effects such as calcium mobilization, activation of the PI3K/Akt and MAPK pathways, and ultimately, cell migration and inflammation.[2][6]

Furthermore, recent evidence has linked the CXCL1-CXCR2 axis to the activation of the NLRP3 inflammasome in macrophages.[7][8] The NLRP3 inflammasome is a multiprotein complex that, when activated, leads to the cleavage of pro-caspase-1 to active caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[9][10] By blocking CXCR2, this compound can attenuate this inflammasome activation.

Below are diagrams illustrating the CXCR2 signaling pathway and its connection to the NLRP3 inflammasome, and how this compound interferes with these processes.

Experimental Data

This compound has been evaluated in a variety of in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 2: In Vitro Activity of this compound

| Assay | Cell Type/System | Ligand | IC50 | Reference |

| Receptor Binding | Rabbit CXCR2 | Human IL-8 | 7.7 nM | [4] |

| Chemotaxis | Rabbit Neutrophils | Human IL-8 | 0.75 nM | [5] |

| Cell Viability | AML Cell Lines | - | 1-100 µM | [7] |

Table 3: In Vivo Efficacy of this compound in a Rabbit Model of Chronic Antigen-Induced Arthritis

| Treatment Group | Dose (mg/kg, p.o., b.i.d.) | Synovial Fluid Leukocytes (cells/mL x 10^6) | % Inhibition | Reference |

| Vehicle | - | 25.4 ± 4.5 | - | [5] |

| This compound | 10 | 15.2 ± 3.1 | 40% | [5] |

| This compound | 25 | 8.9 ± 1.8 | 65% | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Rabbit Neutrophil Chemotaxis Assay

-

Objective: To determine the in vitro potency of this compound to inhibit IL-8-induced neutrophil migration.

-

Methodology:

-

Isolate neutrophils from fresh rabbit blood using dextran sedimentation and Ficoll-Hypaque density gradient centrifugation.

-

Resuspend purified neutrophils in Hanks' Balanced Salt Solution (HBSS) containing 0.1% bovine serum albumin (BSA).

-

Pre-incubate neutrophils with varying concentrations of this compound or vehicle (DMSO) for 15 minutes at 37°C.

-

Use a 48-well micro-chemotaxis chamber with a polycarbonate filter (5 µm pore size).

-

Add human IL-8 (1 nM) to the lower wells of the chamber.

-

Add the pre-incubated neutrophil suspension to the upper wells.

-

Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO2.

-

After incubation, remove the filter, fix, and stain with Diff-Quik.

-

Quantify the number of migrated cells by light microscopy.

-

Calculate the IC50 value by non-linear regression analysis.[5]

-

Rabbit Model of Chronic Antigen-Induced Arthritis

-

Objective: To evaluate the in vivo efficacy of orally administered this compound in a chronic model of inflammatory arthritis.

-

Animal Model: Female New Zealand White rabbits (2.5-3.0 kg).

-

Methodology:

-

Immunize rabbits with ovalbumin (OVA) emulsified in Freund's complete adjuvant.

-

Two weeks after immunization, induce arthritis by intra-articular injection of OVA into one knee joint.

-

On day 1 post-OVA challenge, begin oral administration of this compound (10 or 25 mg/kg) or vehicle, twice daily (b.i.d.), for 14 consecutive days.

-

On day 15, euthanize the animals and collect synovial fluid from the arthritic knee joint.

-

Perform total and differential leukocyte counts on the synovial fluid using a hemocytometer and stained cytospins.

-

Analyze the data for statistical significance using an appropriate statistical test (e.g., ANOVA).[5]

-

AML Cell Viability Assay

-

Objective: To assess the effect of this compound on the viability of acute myeloid leukemia (AML) cells.

-

Cell Lines: Various human AML cell lines.

-

Methodology:

-

Plate AML cells in 96-well plates at a predetermined density.

-

Treat the cells with a range of concentrations of this compound (e.g., 1-100 µM) or vehicle control.

-

Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.

-

Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Express the results as a percentage of the vehicle-treated control and determine the dose-dependent effect on cell viability.[7]

-

Conclusion

This compound is a well-characterized and potent CXCR2 antagonist that has proven to be a valuable tool for investigating the role of the CXCR2 signaling pathway in various disease states. Its oral bioavailability and selectivity make it a suitable candidate for in vivo studies. The experimental data and protocols provided in this guide offer a solid foundation for researchers aiming to utilize this compound in their studies of inflammation, cancer, and other CXCR2-mediated conditions. The elucidation of its inhibitory effect on the NLRP3 inflammasome pathway opens new avenues for therapeutic intervention in a range of inflammatory disorders.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The NLRP3 inflammasome: activation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BioKB - Publication [biokb.lcsb.uni.lu]

- 5. A potent and selective nonpeptide antagonist of CXCR2 inhibits acute and chronic models of arthritis in the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CXCL1 and CXCL2 Regulate NLRP3 Inflammasome Activation via G-Protein-Coupled Receptor CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CXCL1-CXCR2 axis mediates inflammatory response after sciatic nerve injury by regulating macrophage infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 10. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SB-332235 in Neutrophil Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophil chemotaxis, the directed migration of neutrophils towards a chemical gradient, is a fundamental process in the innate immune response. This migration is primarily orchestrated by chemokines, a family of small cytokines, which bind to G protein-coupled receptors (GPCRs) on the neutrophil surface. The C-X-C chemokine receptor 2 (CXCR2) is a key receptor in this process, binding to several potent neutrophil chemoattravctants, most notably interleukin-8 (IL-8 or CXCL8) and growth-related oncogene-alpha (GROα or CXCL1). Dysregulated neutrophil recruitment is a hallmark of numerous inflammatory diseases, making the CXCR2 signaling pathway a prime target for therapeutic intervention.

SB-332235 is a potent and selective, orally active nonpeptide antagonist of the CXCR2 receptor.[1][2][3] By specifically blocking the interaction of chemokines with CXCR2, this compound effectively inhibits the downstream signaling cascades that lead to neutrophil migration and activation. This technical guide provides an in-depth overview of the role of this compound in neutrophil chemotaxis, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological and experimental processes.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound on neutrophil chemotaxis has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key efficacy parameters of this compound.

| Parameter | Species | Value | Reference |

| IC50 (CXCR2) | Human | 7.7 nM | [1][2][3] |

| Selectivity | Human | >285-fold vs. CXCR1 | [2][3] |

Table 1: In Vitro Inhibitory Activity of this compound. This table highlights the high potency and selectivity of this compound for the human CXCR2 receptor. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the CXCR2 activity.

| Study Type | Model | Chemoattractant | This compound Concentration | Observed Effect | Reference |

| In Vitro | Rabbit Neutrophil Chemotaxis | IL-8 | 0.75 nM (IC50) | Inhibition of chemotaxis | [4] |

| In Vivo | Rabbit Arthritis Model | - | 25 mg/kg, p.o., b.i.d. | Significantly reduced total leukocytes in synovial fluid | [3] |

Table 2: Functional Inhibition of Neutrophil Migration by this compound. This table provides examples of the functional effects of this compound in both in vitro chemotaxis assays and in vivo models of inflammation.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effect of this compound on neutrophil chemotaxis.

In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol describes a common and robust method for assessing the dose-dependent inhibition of neutrophil migration towards a chemoattractant by this compound.[4][5]

Materials:

-

This compound

-

Human Neutrophils (isolated from fresh human blood)

-

Chemoattractant (e.g., recombinant human CXCL8 or CXCL1)

-

Assay Buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Boyden chamber or Transwell® inserts (3-5 µm pore size)

-

24-well or 96-well plates

-

Incubator (37°C, 5% CO₂)

-

Microplate reader or microscope for cell quantification

-

Calcein-AM or other suitable cell viability dye

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells. Resuspend the purified neutrophils in assay buffer at a concentration of 1 x 10^6 cells/mL.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM).

-

Chemoattractant Preparation: Prepare the chemoattractant (e.g., CXCL8) in assay buffer at a concentration known to induce robust chemotaxis (e.g., 10 ng/mL).

-

Assay Setup:

-

Add the chemoattractant solution to the lower wells of the multi-well plate.

-

Place the Transwell® inserts into the wells.

-

In separate tubes, pre-incubate the neutrophil suspension with different concentrations of this compound or vehicle (DMSO) for 15-30 minutes at room temperature.

-

Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 60-90 minutes to allow for neutrophil migration.

-

Cell Quantification:

-

After incubation, carefully remove the Transwell® inserts.

-

To quantify migrated cells, add a fluorescent dye such as Calcein-AM to the lower wells and incubate for 30 minutes.

-

Measure the fluorescence using a microplate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

Alternatively, cells can be lysed and quantified using a myeloperoxidase (MPO) assay, or directly counted using a hemocytometer.

-

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of this compound compared to the vehicle control. Plot the dose-response curve and determine the IC50 value.

Mandatory Visualizations

Signaling Pathways

The following diagram illustrates the CXCR2 signaling pathway and the point of inhibition by this compound.

References

SB-332235: A Potent CXCR2 Antagonist in Inflammatory Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SB-332235 is a potent and selective nonpeptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). CXCR2 and its ligands, such as interleukin-8 (IL-8), play a crucial role in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[1] Consequently, antagonism of CXCR2 represents a promising therapeutic strategy for a variety of inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound in various inflammatory disease models, with a focus on its mechanism of action, experimental protocols, and key efficacy data.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects by selectively binding to CXCR2 and preventing its activation by cognate chemokines like IL-8. It is a highly potent antagonist with an IC50 of 7.7 nM for CXCR2. Notably, this compound exhibits high selectivity for CXCR2 over the closely related CXCR1, with a 285-fold greater affinity for CXCR2. This selectivity is crucial as it minimizes off-target effects. The primary mechanism of action involves the inhibition of downstream signaling pathways that mediate leukocyte chemotaxis, activation, and the release of pro-inflammatory mediators.

Signaling Pathway Modulated by this compound

The binding of chemokines such as IL-8 to CXCR2, a G-protein coupled receptor (GPCR), initiates a signaling cascade that is central to the inflammatory response. This compound, as a CXCR2 antagonist, effectively blocks these downstream events. A key pathway impacted by CXCR2 signaling in the context of inflammation is the activation of the NLRP3 inflammasome.

Caption: this compound inhibits CXCR2 signaling, preventing NLRP3 inflammasome activation.

Efficacy in Inflammatory Disease Models

This compound has demonstrated significant efficacy in various preclinical models of inflammatory diseases, most notably in arthritis and traumatic brain injury.

Arthritis Models

In rabbit models of acute and chronic arthritis, this compound has been shown to reduce inflammation and joint damage.

Table 1: Effects of this compound in a Rabbit Model of Chronic Antigen-Induced Arthritis

| Parameter | Vehicle Control | This compound (10 mg/kg, p.o., b.i.d.) | This compound (25 mg/kg, p.o., b.i.d.) |

| Synovial Fluid Leukocytes (cells/mL) | |||

| Total Leukocytes | High | Reduced | Significantly Reduced |

| Neutrophils | High | Reduced | Significantly Reduced |

| Monocytes | High | Reduced | Significantly Reduced |

| Lymphocytes | High | Reduced | Significantly Reduced |

| Synovial Fluid Inflammatory Mediators | |||

| PGE2 | High | - | Significantly Reduced |

| LTB4 | High | - | Significantly Reduced |

| LTC4 | High | - | Significantly Reduced |

| IL-8 | High | - | Significantly Reduced |

Traumatic Brain Injury (TBI) Model

This compound has also shown neuroprotective effects in a mouse model of traumatic brain injury by suppressing the NLRP3 inflammasome-mediated inflammatory response.[2]

Table 2: Effects of this compound in a Mouse Model of Traumatic Brain Injury [2]

| Parameter | TBI + Vehicle | TBI + this compound (1 mg/kg, i.p.) |

| Neurological Deficits (mNSS) | Severe | Significantly Ameliorated |

| Motor and Cognitive Impairments | Present | Significantly Ameliorated |

| Peri-contusional Cortex | ||

| CXCL1 and CXCR2 Expression | Augmented | Suppressed |

| NLRP3 Inflammasome Activation | Augmented | Substantially Mitigated |

| Pro-inflammatory Cytokine Production | Increased | Blocked |

| Microglial Activity | Increased | Hindered |

Experimental Protocols

Rabbit Model of Chronic Antigen-Induced Arthritis

A detailed protocol for this model is described by Podolin et al. (2002).

Caption: Workflow for the rabbit chronic antigen-induced arthritis model.

Mouse Model of Traumatic Brain Injury (Controlled Cortical Impact)

The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing TBI in rodents.

Caption: Workflow for the mouse traumatic brain injury model and this compound treatment.

Conclusion

This compound is a well-characterized, potent, and selective CXCR2 antagonist with demonstrated efficacy in preclinical models of inflammatory diseases, including arthritis and traumatic brain injury. Its ability to modulate the CXCR2 signaling pathway and inhibit downstream inflammatory events, such as NLRP3 inflammasome activation, underscores its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and other CXCR2 antagonists for the treatment of a range of inflammatory conditions.

References

The Pharmacology of SB-332235: A Technical Guide to a Potent and Selective CXCR2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacology of SB-332235, a potent and selective nonpeptide antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). The document details its mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers interested in evaluating CXCR2 antagonists.

Introduction to CXCR2 and the Role of this compound

The CXCR2 receptor is a G-protein-coupled receptor (GPCR) that plays a critical role in the inflammatory response, primarily by mediating the migration of neutrophils to sites of inflammation.[1][2] Ligands for CXCR2 include several CXC chemokines, with Interleukin-8 (IL-8) being a major ligand in humans.[2] The activation of CXCR2 triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the release of reactive oxygen species by neutrophils.[1][3] Due to its central role in neutrophil recruitment, CXCR2 has emerged as a promising therapeutic target for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), arthritis, and neuroinflammatory conditions.[1][2]

This compound is a small molecule, orally active antagonist of the CXCR2 receptor.[4][5] It has been investigated for its anti-inflammatory properties and has demonstrated efficacy in various preclinical models of inflammatory diseases.[4][5] This guide will delve into the specific pharmacological characteristics of this compound.

Pharmacodynamics of this compound

The pharmacodynamic properties of this compound are centered on its ability to selectively bind to and inhibit the activity of the CXCR2 receptor.

2.1. Mechanism of Action

This compound functions as a competitive antagonist at the CXCR2 receptor. It binds to the receptor, thereby preventing the binding of its natural chemokine ligands, such as IL-8. This blockade inhibits the downstream signaling pathways that are normally activated by ligand binding, ultimately suppressing neutrophil migration and other inflammatory responses mediated by CXCR2.

2.2. In Vitro Activity

The in vitro potency and selectivity of this compound have been characterized in a variety of assays. It is a potent inhibitor of IL-8 binding to CXCR2 and subsequent functional responses.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Type/Assay Condition | Reference |

| IC50 (CXCR2) | 7.7 nM | IL-8 binding inhibition | [4][5][6] |

| IC50 (CXCR2) | 9.3 nM | Nonpeptide antagonist binding | [7] |

| IC50 (CXCR1) | 9.6 µM | Nonpeptide antagonist binding | [7] |

| Selectivity | 285-fold | For CXCR2 over CXCR1 | [4][5][6] |

2.3. In Vivo Efficacy

This compound has demonstrated significant anti-inflammatory effects in various animal models of disease. Its oral activity makes it a promising candidate for therapeutic development.

Table 2: In Vivo Models and Efficacy of this compound

| Disease Model | Species | Dosing Regimen | Key Findings | Reference |

| Acute Arthritis | Rabbit | 25 mg/kg, p.o., b.i.d. | Significantly reduced total leukocytes in synovial fluid. | [5] |

| Chronic Antigen-Induced Arthritis | Rabbit | 10-25 mg/kg, p.o., b.i.d. for 14 days | Reduced synovial fluid leukocytes and levels of PGE2, LTB4, LTC4, and IL-8. | [5] |

| Traumatic Brain Injury (TBI) | Mouse | 4 doses, starting 30 min post-TBI | Ameliorated motor and cognitive deficits; suppressed NLRP3 inflammasome activation. | [8][9] |

| Alzheimer's Disease Model | Rat | N/A | Reduced CXCR2 expression, microgliosis, and oxidative stress; conferred neuroprotection. | [10] |

| Acute Myeloid Leukemia (AML) | In vitro | 1-100 µM for 48 hours | Inhibited the viability of AML cell lines. | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of CXCR2 antagonists like this compound.

3.1. Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the CXCR2 receptor.

-

Cell Preparation: Use a cell line stably expressing the human CXCR2 receptor (e.g., CHO cells).

-

Radioligand: Utilize a radiolabeled CXCR2 ligand, such as [125I]IL-8.

-

Assay Procedure:

-

Incubate the cell membranes with the radioligand in the presence of varying concentrations of the test compound (e.g., this compound).

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by filtration.

-

Measure the radioactivity of the filter to determine the amount of bound radioligand.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

3.2. Calcium Mobilization Assay

This functional assay measures the ability of a compound to block ligand-induced increases in intracellular calcium.

-

Cell Loading: Load CXCR2-expressing cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay Procedure:

-

Pre-incubate the dye-loaded cells with the test compound or vehicle.

-

Stimulate the cells with a CXCR2 agonist (e.g., IL-8).

-

Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration, using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

-

-

Data Analysis: Determine the IC50 value of the antagonist by measuring the concentration-dependent inhibition of the agonist-induced calcium response.

3.3. Neutrophil Chemotaxis Assay

This assay assesses the ability of a compound to inhibit the directed migration of neutrophils towards a chemoattractant.

-

Neutrophil Isolation: Isolate primary human neutrophils from the peripheral blood of healthy donors.

-

Assay Setup: Use a multi-well chemotaxis chamber (e.g., Transwell plate) with a porous membrane separating the upper and lower chambers.[11]

-

Assay Procedure:

-

Quantification: Quantify the number of neutrophils that have migrated to the lower chamber using a cell counter, a plate reader after cell lysis, or by microscopy.[11]

-

Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the vehicle control.[11]

Visualizations

4.1. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the pharmacology of this compound.

Caption: CXCR2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for the evaluation of a CXCR2 antagonist.

Caption: Simplified mechanism of action for this compound at the CXCR2 receptor.

Conclusion

This compound is a well-characterized, potent, and selective CXCR2 antagonist with demonstrated efficacy in a range of preclinical inflammatory models. Its oral bioavailability and significant anti-inflammatory effects underscore its potential as a therapeutic agent for neutrophil-driven inflammatory diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of chemokine receptor pharmacology and drug development. Further investigation into the clinical utility of this compound and other CXCR2 antagonists is warranted.

References

- 1. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | CXCR2: From Bench to Bedside [frontiersin.org]

- 3. CXCR2 Receptor: Regulation of Expression, Signal Transduction, and Involvement in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SB 332235 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

The CXCR2 Antagonist SB-332235: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

SB-332235, a potent and selective antagonist of the chemokine receptor CXCR2, has emerged as a promising neuroprotective agent in preclinical models of acute brain injury and chronic neurodegenerative disease. This technical guide provides a comprehensive overview of the core evidence supporting the neuroprotective efficacy of this compound. It details the compound's mechanism of action, focusing on the inhibition of neuroinflammatory pathways, and presents quantitative data from key preclinical studies in a structured format. Furthermore, this guide outlines the detailed experimental protocols utilized in these studies and provides visual representations of the underlying signaling pathways and experimental workflows to facilitate a deeper understanding and replication of these pivotal experiments.

Introduction

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI) and Alzheimer's disease (AD). The chemokine receptor CXCR2 and its ligands, such as CXCL1 and CXCL8 (IL-8), play a central role in orchestrating the inflammatory cascade, leading to neuronal damage and cognitive decline. This compound is a small molecule, non-peptide antagonist of CXCR2 with high selectivity over the related CXCR1 receptor.[1][2][3][4] Its ability to cross the blood-brain barrier and modulate neuroinflammatory responses has positioned it as a molecule of significant interest for therapeutic development in the neurology space. This document serves as a technical resource, consolidating the existing preclinical data on the neuroprotective properties of this compound.

Mechanism of Action: Inhibition of the CXCR2-Mediated Inflammatory Cascade

The primary neuroprotective mechanism of this compound is the competitive antagonism of the CXCR2 receptor, which is prominently expressed on microglia, the resident immune cells of the central nervous system.[5][6] In pathological states such as TBI and AD, the upregulation of CXCR2 ligands triggers a signaling cascade that results in microglial activation and the release of pro-inflammatory cytokines.

A key downstream effector of CXCR2 signaling in the context of neuroinflammation is the NOD-, LRR- and pyrin domain-containing protein 3 (NLRP3) inflammasome.[7][8] Activation of the NLRP3 inflammasome complex leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound, by blocking the initial CXCR2 signaling, effectively suppresses the activation of the NLRP3 inflammasome, thereby mitigating the downstream inflammatory response and its detrimental effects on neuronal viability.[5][7]

Signaling Pathway Diagram

Preclinical Efficacy: Quantitative Data

The neuroprotective effects of this compound have been demonstrated in rodent models of Traumatic Brain Injury and Alzheimer's Disease. The following tables summarize the key quantitative findings from these studies.

Table 1: Neuroprotective Effects of this compound in a Mouse Model of Traumatic Brain Injury (TBI)

| Parameter | TBI + Vehicle | TBI + this compound (5 mg/kg) | Outcome | Reference |

| Neurological Deficit | ||||

| mNSS Score (at 72h) | ~8.8 | ~5.2 | Significant improvement in neurological function | [5] |

| Motor Function | ||||

| Beam-Balance Latency to Fall (s) | ~30 | ~50 | Improved motor coordination | [9] |

| Beam-Walk Time to Traverse (s) | ~14 | ~8.5 | Enhanced motor function | [9] |

| Cognitive Function | ||||

| Novel Object Recognition (Discrimination Index %) | ~5 | ~26 | Rescue of recognition memory deficits | [9] |

| Neuroinflammation | ||||

| CXCL1 Expression (relative to sham) | ~1.29 | ~1.02 | Reduction in pro-inflammatory chemokine | [9] |

| IL-1β (relative to sham) | ~1.75 | ~1.25 | Attenuation of pro-inflammatory cytokine | [5] |

| IL-6 (relative to sham) | ~1.8 | ~1.19 | Reduction in pro-inflammatory cytokine | [5] |

| TNF-α (relative to sham) | ~1.9 | ~1.22 | Decrease in pro-inflammatory cytokine | [5] |

| NLRP3 Inflammasome | ||||

| NLRP3 Protein Expression (relative to sham) | Increased | Substantially Mitigated | Suppression of inflammasome component | [5][7] |

| Cleaved Caspase-1 (relative to sham) | Increased | Substantially Mitigated | Inhibition of inflammasome activation | [5] |

| Microglial Activation | ||||

| Iba1 Immunoreactivity | Increased | Hindered | Reduction in microgliosis | [5][7] |

Table 2: Neuroprotective Effects of this compound in a Rat Model of Alzheimer's Disease (Aβ₁₋₄₂ Injection)

| Parameter | Aβ₁₋₄₂ + Vehicle | Aβ₁₋₄₂ + this compound (dose not specified) | Outcome | Reference |

| Neuroinflammation | ||||

| CXCR2 Expression | Increased | Significantly Reduced | Downregulation of target receptor | [5][6] |

| Microgliosis (Iba-1 immunoreactivity) | 3.5-fold increase vs. control | 45% reduction vs. Aβ₁₋₄₂ + Vehicle | Inhibition of microglial activation | [5] |

| Neuronal Viability | ||||

| Granule Cell Layer Neurons (NeuN staining) | Marked Decrease | Markedly Attenuated Neuronal Loss | Neuroprotection in the dentate gyrus | [5][6][10] |

| Oxidative Stress | ||||

| 4-Hydroxynonenal (4-HNE) | Markedly Elevated | Diminished | Reduction in lipid peroxidation | [5][6][10] |

| Hydroethidine (HEt) | Markedly Elevated | Diminished | Decrease in superoxide production | [5][6][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides an overview of the key experimental protocols employed in the studies of this compound's neuroprotective effects.

Animal Models

A widely used and reproducible model for inducing focal brain injury.

-

Animals: Male C57BL/6J mice.

-

Anesthesia: Isoflurane or other suitable anesthetic.

-

Surgical Procedure:

-

A midline incision is made to expose the skull.

-

A craniotomy (typically 4.5-5 mm in diameter) is performed over the desired cortical region (e.g., left parietal cortex).

-

A pneumatic or electromagnetic impactor with a defined tip size (e.g., 3 mm) is used to deliver a controlled impact to the exposed dura.

-

Impact parameters are precisely controlled (e.g., velocity of 3.5 m/s, impact depth of 1.0-2.0 mm, dwell time of 100 ms).

-

-

This compound Administration: Intraperitoneal (i.p.) injection. A typical dosing regimen involves an initial dose 30 minutes post-TBI, followed by subsequent doses at 6, 24, and 30 hours.

This model recapitulates the neuroinflammatory and neurotoxic effects of amyloid-beta plaques.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

Aβ₁₋₄₂ Preparation: Synthetic Aβ₁₋₄₂ peptide is aggregated to form oligomers or fibrils before injection.

-

Surgical Procedure:

-

Animals are anesthetized and placed in a stereotaxic frame.

-

A burr hole is drilled over the hippocampus.

-

Aβ₁₋₄₂ is injected intrahippocampally, often bilaterally, using a microsyringe. Stereotaxic coordinates are used for precise targeting (e.g., relative to bregma).

-

-

This compound Administration: Co-administration with Aβ₁₋₄₂ or subsequent systemic administration.

Experimental Workflow Diagram

Analytical Methods

Used to quantify the expression levels of specific proteins.

-

Tissue Lysis: Brain tissue surrounding the injury site is homogenized in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: A BCA or Bradford assay is used to determine protein concentration.

-

SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.

-

Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., NLRP3, Caspase-1, CXCR2, GAPDH).

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Chemiluminescent substrate is added, and the signal is detected using an imaging system.

Used to visualize the localization and abundance of proteins within tissue sections.

-

Tissue Preparation: Animals are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected.

-

Sectioning: Brains are sectioned on a cryostat or vibratome.

-

Antigen Retrieval: May be required for some antibodies.

-

Blocking and Permeabilization: Sections are incubated in a blocking solution containing a detergent (e.g., Triton X-100) and serum.

-

Primary Antibody Incubation: Sections are incubated with primary antibodies (e.g., anti-Iba1 for microglia, anti-NeuN for neurons, anti-CXCR2).

-

Secondary Antibody Incubation: Sections are washed and incubated with fluorescently-labeled secondary antibodies.

-

Mounting and Imaging: Sections are mounted with a DAPI-containing mounting medium and imaged using a fluorescence or confocal microscope.

The Role of Orexin Receptors

While initial investigations explored a potential link between this compound and orexin receptors, the current body of evidence strongly indicates that the primary neuroprotective mechanism of this compound is mediated through its potent and selective antagonism of the CXCR2 receptor. The significant and consistent findings related to the suppression of the CXCR2-NLRP3 inflammasome pathway in models of neuroinflammation provide a robust explanation for its observed neuroprotective effects. At present, there is a lack of substantial data to support a direct or significant role for orexin receptor modulation in the neuroprotective actions of this compound.

Conclusion

This compound demonstrates significant neuroprotective properties in preclinical models of traumatic brain injury and Alzheimer's disease. Its mechanism of action, centered on the antagonism of the CXCR2 receptor and subsequent suppression of the NLRP3 inflammasome-mediated neuroinflammatory cascade, presents a compelling therapeutic strategy. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other CXCR2 antagonists as potential treatments for a range of neurological disorders characterized by a significant inflammatory component. Future studies should aim to further elucidate the downstream signaling pathways and explore the therapeutic window and long-term efficacy of this compound in more chronic and complex models of neurodegeneration.

References

- 1. This compound is an Orally Active CXCR2 Antagonist | MedChemExpress [medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SB 332235 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer’s disease - UBC Library Open Collections [open.library.ubc.ca]

- 7. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CXCL1 and CXCL2 Regulate NLRP3 Inflammasome Activation via G-Protein-Coupled Receptor CXCR2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effects of CXCR2 Antagonist SB332235 on Traumatic Brain Injury Through Suppressing NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological antagonism of interleukin-8 receptor CXCR2 inhibits inflammatory reactivity and is neuroprotective in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Oral Administration of SB-332235 in Rabbits

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the oral administration of SB-332235, a potent and selective non-peptide antagonist of the chemokine receptor CXCR2, in rabbit models of inflammation and disease.[1][2][3][4] this compound has demonstrated efficacy in inhibiting both acute and chronic models of arthritis in rabbits by blocking the CXCR2 signaling pathway, leading to a reduction in leukocyte infiltration and pro-inflammatory mediators.[1][3][4][5] This document outlines the necessary materials, preparation of the dosing solution, and a step-by-step procedure for oral gavage in rabbits, along with data on its biological effects. Diagrams illustrating the CXCR2 signaling pathway and the experimental workflow are also provided to facilitate understanding and implementation.

Introduction

This compound is a small molecule inhibitor with high selectivity for the CXCR2 receptor over the CXCR1 receptor.[1][3] The CXCR2 receptor and its ligands, such as interleukin-8 (IL-8), are key mediators in the recruitment and activation of neutrophils and other leukocytes to sites of inflammation.[3][6] By antagonizing this receptor, this compound effectively mitigates the inflammatory response. Studies have shown that oral administration of this compound in rabbits significantly reduces the number of total leukocytes, including neutrophils, monocytes, and lymphocytes, in synovial fluid in arthritis models.[1][5] This reduction is accompanied by a decrease in key inflammatory mediators such as prostaglandins (PGE2) and leukotrienes (LTB4, LTC4).[1] These characteristics make this compound a valuable tool for preclinical research in inflammatory and autoimmune diseases.

Data Presentation

Table 1: In Vivo Efficacy of Oral this compound in a Rabbit Arthritis Model

| Dosage (mg/kg, p.o., b.i.d.) | Treatment Duration | Key Findings | Reference |

| 10 - 25 | 14 days | Significantly reduced synovial fluid leukocyte numbers (neutrophils, monocytes, lymphocytes). | [1] |

| 25 | 14 days | Significant reduction in synovial fluid levels of PGE2, LTB4, LTC4, and IL-8. | [1] |

| 25 | Not Specified | Significantly reduced numbers of total leukocytes in synovial fluids from IL-8-injected knees. | [1][4] |

Experimental Protocols

Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Sterile water for injection

-

50 mL sterile conical tubes

-

Vortex mixer

-

Magnetic stirrer and stir bars

-

Analytical balance

-

pH meter

-

Animal scale

-

Rabbit restrainer or towel

-

Flexible oral gavage needles for rabbits (e.g., 8-10 French, 15 cm length)

-

Syringes (1 mL, 3 mL, 5 mL)

-

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of this compound Dosing Solution (10 mg/mL Suspension)

Note: this compound is soluble in DMSO.[5] However, for in vivo oral administration, it is crucial to use a vehicle that is safe and enhances solubility and stability. The following is a suggested vehicle preparation; however, it is recommended to perform formulation trials to ensure stability and suitability for the specific study.

-

Vehicle Preparation (10% DMSO, 40% PEG300, 50% Water):

-

In a sterile 50 mL conical tube, add 5 mL of DMSO.

-

Add 20 mL of PEG300 to the DMSO and vortex thoroughly.

-

Slowly add 25 mL of sterile water for injection to the DMSO/PEG300 mixture while continuously vortexing or stirring to create a homogenous solution.

-

-

This compound Suspension Preparation:

-

Weigh the required amount of this compound powder based on the desired final concentration and volume. For example, for 10 mL of a 10 mg/mL solution, weigh 100 mg of this compound.

-

Add a small amount of the vehicle (e.g., 1 mL) to the this compound powder to create a paste.

-

Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a uniform suspension.

-

Visually inspect the suspension for any clumps or undissolved particles. If necessary, continue to mix until a homogenous suspension is achieved.

-

Prepare the dosing solution fresh daily.

-

Oral Administration Protocol (Oral Gavage)

-

Animal Preparation:

-

Acclimate the rabbits to the experimental environment and handling for at least 3-5 days prior to the start of the study.

-

Weigh the rabbit on the day of dosing to accurately calculate the required volume of the this compound suspension.

-

Calculation: Dose Volume (mL) = (Rabbit Weight (kg) * Dose (mg/kg)) / Concentration (mg/mL)

-

-

Restraint:

-

Properly restrain the rabbit to prevent injury to the animal and the handler. This can be achieved using a commercial rabbit restrainer or by wrapping the rabbit securely in a towel ("bunny burrito"). The head and neck should be gently extended.

-

-

Gavage Procedure:

-

Draw the calculated volume of the this compound suspension into an appropriately sized syringe attached to a flexible oral gavage needle.

-

Gently open the rabbit's mouth by placing a finger in the diastema (the gap between the incisors and premolars).

-

Carefully insert the gavage needle into the mouth, directing it towards the back of the pharynx.

-

Allow the rabbit to swallow the needle. Do not force the needle. The needle should pass easily down the esophagus. If resistance is met, withdraw the needle and re-insert.

-

Confirm proper placement in the esophagus by ensuring the rabbit can still breathe normally and there is no coughing.

-

Slowly administer the suspension.

-

After administration, gently remove the gavage needle.

-

-

Post-Administration Monitoring:

-

Return the rabbit to its cage and monitor for any signs of distress, such as coughing, choking, or changes in behavior, for at least 30 minutes post-dosing.

-

Provide fresh food and water.

-

Mandatory Visualizations

Caption: CXCR2 Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound Administration in a Rabbit Arthritis Model.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. zoetisus.com [zoetisus.com]

- 4. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zootechnical.com [zootechnical.com]

- 6. Pharmacokinetics of vitacoxib in rabbits after intravenous and oral administration [agris.fao.org]

SB-332235: Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-332235 is a potent and selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2). With an IC50 of 7.7 nM, it exhibits high selectivity for CXCR2 over CXCR1, making it a valuable tool for investigating the role of the CXCR2 signaling pathway in various biological processes.[1][2][3][4] This pathway is critically involved in inflammation, particularly in the recruitment and activation of neutrophils, as well as in angiogenesis and cancer progression. These application notes provide recommended concentrations, detailed experimental protocols, and an overview of the CXCR2 signaling pathway to guide researchers in utilizing this compound for in vitro cell culture studies.

Data Presentation

The following table summarizes the recommended concentrations of this compound for various in vitro applications based on available literature. It is important to note that the optimal concentration may vary depending on the cell type, assay conditions, and specific research question. Therefore, a dose-response experiment is always recommended to determine the optimal working concentration for your specific experimental setup.

| Application | Cell Type | Recommended Concentration Range | Incubation Time | Reference |

| Cell Viability Assay | Acute Myeloid Leukemia (AML) cells | 1 - 100 µM | 48 hours | [1] |

| Neutrophil Chemotaxis Assay | Human Neutrophils | 10 - 1000 nM | 1 - 2 hours | Optimization Recommended |

| Angiogenesis (Tube Formation) Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | 1 - 10 µM | 6 - 24 hours | Optimization Recommended |

Note: For neutrophil chemotaxis and angiogenesis assays, specific concentrations for this compound are not extensively reported in publicly available literature. The recommended ranges are starting points for optimization, based on its IC50 and concentrations used for other CXCR2 antagonists.

Signaling Pathway

The CXCR2 signaling pathway plays a crucial role in mediating inflammatory and angiogenic responses. Upon binding of its chemokine ligands (e.g., CXCL1, CXCL8/IL-8), CXCR2, a G-protein coupled receptor (GPCR), activates several downstream signaling cascades.

References

Application Notes and Protocols for SB-332235 in a Boyden Chamber Chemotaxis Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-332235 is a potent and highly selective non-peptide antagonist of the C-X-C chemokine receptor 2 (CXCR2).[1][2][3][4] CXCR2 and its cognate ligands, such as CXCL8 (Interleukin-8), are key mediators of neutrophil recruitment and activation at sites of inflammation.[5][6] Consequently, the inhibition of the CXCR2 signaling pathway presents a promising therapeutic strategy for a variety of inflammatory diseases. The Boyden chamber assay is a widely utilized in vitro method to study cell migration and chemotaxis, providing a quantitative measure of a compound's ability to modulate the migratory response of cells towards a chemoattractant.[7] These application notes provide a detailed protocol for utilizing this compound in a Boyden chamber chemotaxis assay to assess its inhibitory effect on CXCR2-mediated cell migration, primarily focusing on human neutrophils.

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the CXCR2 receptor, preventing the binding of endogenous ligands like CXCL8. This blockade inhibits the downstream signaling cascade that leads to cellular chemotaxis. The key signaling events initiated by CXCR2 activation include the dissociation of G-protein subunits, activation of phospholipase C (PLC), mobilization of intracellular calcium, and subsequent actin polymerization, which is essential for cell motility.[8] By interrupting this pathway at the receptor level, this compound effectively abrogates the chemotactic response of CXCR2-expressing cells.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and relevant components of the Boyden chamber assay.

| Compound | Parameter | Value | Cell Type/System |

| This compound | IC₅₀ (CXCR2 binding) | 7.7 nM | Recombinant cell lines |

| This compound | Selectivity | ~285-fold over CXCR1 | Recombinant cell lines |

| This compound | IC₅₀ (chemotaxis) | 0.75 nM | Rabbit neutrophils (CXCL8-induced) |

| Chemoattractant | Recommended Concentration Range | Target Receptor | Cell Type |

| CXCL8 (IL-8) | 1 - 100 ng/mL (0.1 - 10 nM) | CXCR1/CXCR2 | Human Neutrophils |

| CXCL1 (GRO-α) | 10 - 100 ng/mL | CXCR2 | Human Neutrophils |

Signaling Pathway

Caption: CXCR2 signaling pathway leading to chemotaxis and its inhibition by this compound.

Experimental Protocols

Preparation of Reagents

-

Assay Buffer: RPMI 1640 supplemented with 0.5% Bovine Serum Albumin (BSA) or 2% Fetal Bovine Serum (FBS).

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Working Solutions of this compound: On the day of the experiment, perform serial dilutions of the stock solution in Assay Buffer to achieve final concentrations ranging from 0.1 nM to 1 µM.

-

Chemoattractant Solution: Reconstitute recombinant human CXCL8 (IL-8) in sterile water or PBS to a stock concentration of 10 µg/mL. Further dilute in Assay Buffer to a working concentration of 10-100 ng/mL. The optimal concentration should be determined empirically by performing a dose-response curve.

Isolation of Human Neutrophils

-

Isolate neutrophils from fresh human whole blood collected in EDTA- or heparin-containing tubes.

-

Use a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation or hypotonic lysis of red blood cells.

-

After isolation, wash the neutrophils with Assay Buffer and resuspend to a final concentration of 1-2 x 10⁶ cells/mL in Assay Buffer.

-

Assess cell viability using Trypan Blue exclusion; viability should be >95%.

Boyden Chamber Chemotaxis Assay Protocol

This protocol is designed for a 96-well Boyden chamber apparatus with a 3-5 µm pore size polycarbonate membrane, which is suitable for neutrophil migration.

-

Prepare the Lower Chamber: Add the chemoattractant solution (e.g., 30 µL of 10-100 ng/mL CXCL8) to the lower wells of the Boyden chamber. Include wells with Assay Buffer alone as a negative control for basal migration.

-

Cell Pre-incubation: In separate microcentrifuge tubes or a 96-well plate, incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO at a final concentration not exceeding 0.1%) for 15-30 minutes at room temperature.

-

Assemble the Chamber: Carefully place the polycarbonate membrane over the lower wells.

-

Load the Upper Chamber: Add the pre-incubated neutrophil suspension (e.g., 50 µL) to the upper wells of the chamber.

-

Incubation: Incubate the assembled chamber at 37°C in a humidified incubator with 5% CO₂ for 60-120 minutes. The optimal incubation time may vary and should be determined empirically.

-

Cell Removal and Staining: After incubation, disassemble the chamber. Scrape off the non-migrated cells from the top side of the membrane.

-

Fix and stain the migrated cells on the underside of the membrane using a suitable stain such as Diff-Quik or Hematoxylin and Eosin.

Quantification of Cell Migration

-

Microscopic Counting: Mount the stained membrane on a glass slide. Count the number of migrated cells in several high-power fields (e.g., 5-10 fields at 400x magnification) for each well. Calculate the average number of migrated cells per field.

-

Fluorometric Quantification (Alternative):

-

Pre-label the neutrophils with a fluorescent dye (e.g., Calcein-AM) before the assay.

-

After incubation, lyse the migrated cells in the lower chamber and measure the fluorescence using a microplate reader.

-

Alternatively, measure the fluorescence of the stained membrane itself.

-

Data Analysis

-

Calculate the average number of migrated cells for each condition (negative control, chemoattractant alone, and chemoattractant with different concentrations of this compound).

-

Subtract the average number of cells migrated in the negative control wells from all other values to correct for basal migration.

-

Express the data as a percentage of the migration observed with the chemoattractant alone (positive control, set to 100%).

-

Plot the percentage of migration against the concentration of this compound to generate a dose-response curve.

-

Calculate the IC₅₀ value of this compound, which is the concentration that inhibits 50% of the chemoattractant-induced cell migration.

Experimental Workflow

Caption: Workflow for the Boyden chamber chemotaxis assay using this compound.

References

- 1. Spatial control of actin polymerization during neutrophil chemotaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactive oxygen species (ROS)-induced actin glutathionylation controls actin dynamics in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. timothyspringer.org [timothyspringer.org]

- 4. rndsystems.com [rndsystems.com]

- 5. The role of CXCR2 in acute inflammatory responses and its antagonists as anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. criver.com [criver.com]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. A Chemokine Receptor CXCR2 Macromolecular Complex Regulates Neutrophil Functions in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for SB-332235 in Traumatic Brain Injury Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of SB-332235, a selective CXCR2 antagonist, in preclinical experimental designs for traumatic brain injury (TBI) research. The protocols outlined below are based on established methodologies demonstrating the neuroprotective effects of this compound, primarily through the suppression of the NLRP3 inflammasome and subsequent neuroinflammation.

Mechanism of Action

Traumatic brain injury triggers a significant inflammatory cascade, a key component of which is the activation of the nucleotide-binding oligomerization domain (NOD)-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome in microglia.[1] This activation leads to the release of pro-inflammatory cytokines, contributing to secondary brain injury. This compound, a selective antagonist of the chemokine receptor CXCR2, has been shown to exert neuroprotective effects by mitigating this inflammatory response.[1] It works by suppressing the expression of CXCL1 and its receptor CXCR2, which in turn inhibits the activation of the NLRP3 inflammasome.[1] This leads to a reduction in pro-inflammatory cytokine production and a decrease in microglial activation, ultimately ameliorating TBI-induced motor and cognitive deficits.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the experimental use of this compound in a mouse model of TBI.

Table 1: Animal Model and TBI Induction Parameters

| Parameter | Value/Description |

| Animal Model | Male C57BL/6J mice |

| TBI Induction Method | Controlled Cortical Impact (CCI) |

| Anesthesia | Isoflurane |

| Craniotomy Location | Right parietal cortex |

| Impactor Tip Diameter | 3 mm |

| Impact Velocity | 5.0 m/s |

| Impact Depth | 1.0 mm |

| Dwell Time | 100 ms |

Table 2: this compound Dosing and Administration

| Parameter | Value/Description |

| Compound | This compound |

| Supplier | Tocris Bioscience |

| Vehicle | Saline |

| Dosage | 1 mg/kg |

| Route of Administration | Intraperitoneal (i.p.) injection |

| Dosing Schedule | First dose at 30 minutes post-TBI, followed by additional doses at 6, 24, and 30 hours post-TBI |

Table 3: Behavioral and Neurological Assessments

| Assessment | Time Point | Purpose |

| Modified Neurological Severity Score (mNSS) | Day 3 post-TBI | To evaluate neurological deficits |

| Beam Balance Test | Day 3 post-TBI | To assess motor function and balance |

| Open Field Test | Day 3 post-TBI | To evaluate locomotor activity and anxiety-like behavior |

| Novel Object Recognition Test | Day 3 post-TBI | To assess cognitive performance (memory) |

Experimental Protocols